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Compound of Interest

Compound Name: 3',4',5'-Trifluoropropiophenone

Cat. No.: B1303399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3',4',5'-Trifluoropropiophenone and related

propiophenone analogues. While a detailed, publicly available X-ray crystal structure for

3',4',5'-Trifluoropropiophenone is not available in peer-reviewed literature, this guide offers a

comparison based on known chemical properties and presents a standardized experimental

protocol for determining such crystallographic data. The likely repository for the crystal

structure data of a related compound is the Cambridge Crystallographic Data Centre (CCDC).

Comparative Analysis of Propiophenone Analogues
The introduction of fluorine atoms to the phenyl ring of propiophenone can significantly alter its

physicochemical properties, including electronics, lipophilicity, and metabolic stability. These

modifications are of great interest in drug design and materials science. Below is a comparison

of 3',4',5'-Trifluoropropiophenone with its non-fluorinated parent compound and other

fluorinated derivatives.
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Property
3',4',5'-
Trifluoropropio
phenone

Propiophenon
e

4'-
Fluoropropiop
henone

2',4'-
Difluoropropio
phenone

Molecular

Formula
C₉H₇F₃O C₉H₁₀O[1][2] C₉H₉FO[3][4] C₉H₈F₂O[5]

Molecular Weight 188.15 g/mol 134.18 g/mol [2]
152.17 g/mol [3]

[4]
170.16 g/mol [6]

CAS Number 220227-74-7 93-55-0[2] 456-03-1[3] 85068-30-0[5]

Appearance Not specified
Colorless

liquid[2]
Clear liquid[3] Not specified

Boiling Point Not specified 218 °C[2]
100-102 °C at 22

mmHg[3]

51-52 °C at 1.5

mmHg[6]

Melting Point Not specified 17-19 °C Not specified Not specified

Density Not specified
1.009 g/mL at 25

°C

1.096 g/mL at 25

°C[3]

1.193 g/mL at 25

°C[6]

Experimental Protocol for Single-Crystal X-ray
Diffraction
The following is a detailed methodology for the determination of the crystal structure of a small

organic molecule like 3',4',5'-Trifluoropropiophenone.

1. Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound.

A variety of solvents should be screened, including but not limited to hexane, ethyl acetate,

dichloromethane, methanol, and mixtures thereof.

The process is carried out at a constant temperature in a vibration-free environment to

promote the formation of high-quality, single crystals.
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2. Crystal Selection and Mounting:

A suitable crystal, typically 0.1-0.3 mm in each dimension and free of visible defects, is

selected under a microscope.

The crystal is mounted on a goniometer head using a cryoloop and a small amount of

cryoprotectant oil.

The mounted crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of

cold nitrogen gas to minimize thermal motion and radiation damage.

3. Data Collection:

Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

The data collection strategy is designed to ensure a high-resolution, complete dataset with

adequate redundancy.

4. Data Processing and Structure Solution:

The raw diffraction images are processed to integrate the reflection intensities and determine

the unit cell parameters.

The crystal system and space group are determined from the symmetry of the diffraction

pattern and systematic absences.

The structure is solved using direct methods or Patterson methods to obtain an initial model

of the atomic positions.

5. Structure Refinement:

The initial structural model is refined against the experimental data using full-matrix least-

squares methods.
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Anisotropic displacement parameters are refined for non-hydrogen atoms.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The final refined structure is validated using crystallographic software to check for

consistency and quality.

Visualization of the Experimental Workflow
The logical flow of the single-crystal X-ray diffraction experiment is illustrated below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Collection

Structure Analysis

Synthesis of Compound

Purification

Crystal Growth

Crystal Mounting

X-ray Diffraction

Data Processing

Structure Solution

Structure Refinement

Validation (CIF)

Click to download full resolution via product page

Caption: Workflow for Single-Crystal X-ray Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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